molecular formula C13H17N B6599564 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane CAS No. 637739-96-9

2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B6599564
CAS No.: 637739-96-9
M. Wt: 187.28 g/mol
InChI Key: QJYVVEKBHNKPDX-UHFFFAOYSA-N
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Description

2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid bicyclic framework provides a distinct spatial arrangement, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane typically involves a series of organic reactions. One common method is the photochemical [2 + 2] cycloaddition, which allows the formation of the bicyclic core. This reaction can be carried out using photochemical conditions, such as UV light, to induce the cycloaddition of suitable precursors . Another approach involves the use of electrophilic reagents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent and efficient production. Additionally, optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane stands out due to its unique azabicyclic structure, which provides distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-13-7-12(8-13)10-14(13)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYVVEKBHNKPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
Reactant of Route 2
2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
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2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
Reactant of Route 5
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Reactant of Route 6
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